molecular formula C12H22O2 B14422119 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane CAS No. 83466-27-7

1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane

Cat. No.: B14422119
CAS No.: 83466-27-7
M. Wt: 198.30 g/mol
InChI Key: WDXFWLVYOQRXDI-UHFFFAOYSA-N
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Description

1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane is an organic compound characterized by its unique structure, which includes a dimethylpropoxy group attached to an ethynyl group, further connected to a dimethylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane typically involves the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced through a reaction involving acetylene and an appropriate halide under basic conditions.

    Attachment of the Dimethylpropoxy Group: The dimethylpropoxy group can be attached using a Williamson ether synthesis, where an alkoxide reacts with a suitable alkyl halide.

    Final Assembly: The final step involves the coupling of the ethynyl group with the dimethylpropane backbone, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group, depending on the conditions and reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Ethylene or ethane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

  • 1-{[(2,2-Dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane
  • 1-{[(2,2-Dimethylpropoxy)propynyl]oxy}-2,2-dimethylpropane

Comparison:

  • Structural Differences: The primary difference lies in the nature of the alkyne or alkene group attached to the dimethylpropoxy group.
  • Reactivity: The presence of different functional groups (ethynyl vs. ethenyl vs. propynyl) can significantly influence the compound’s reactivity and the types of reactions it undergoes.
  • Applications: While all these compounds may have similar applications, their specific properties and reactivity profiles can make them more suitable for certain applications over others.

Properties

CAS No.

83466-27-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

1-[2-(2,2-dimethylpropoxy)ethynoxy]-2,2-dimethylpropane

InChI

InChI=1S/C12H22O2/c1-11(2,3)9-13-7-8-14-10-12(4,5)6/h9-10H2,1-6H3

InChI Key

WDXFWLVYOQRXDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC#COCC(C)(C)C

Origin of Product

United States

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